Barbatolic acid
Description
Significance of Lichen-Derived Secondary Metabolites in Scientific Inquiry
Lichens are prolific producers of unique secondary metabolites, with over 800 distinct compounds identified to date mdpi.com. These substances, often accumulating in significant quantities (up to 30% of the lichen's dry weight), are primarily produced by the fungal partner (mycobiont) tnenvis.nic.indoi.org. The ecological pressures faced by lichens in diverse and often extreme environments are believed to drive the biosynthesis of these protective and defensive compounds mdpi.com.
The chemical diversity of lichen metabolites is vast, encompassing various structural classes such as depsides, depsidones, depsones, dibenzofurans, usnic acid derivatives, terpenoids, xanthones, chromones, and quinones mdpi.com. This rich chemical landscape makes lichens a valuable source for natural product discovery in scientific inquiry mdpi.combioresscientia.com. Historically, lichen substances have been utilized for various purposes, including dyes, perfumes, and traditional medicine, underscoring their long-recognized biological potential bioresscientia.comtnenvis.nic.in. Modern research employs techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for the isolation and identification of these compounds, facilitating the study of their biological activities tnenvis.nic.in.
Overview of Barbatolic Acid's Current Research Landscape and Underexplored Potential
This compound has been identified in several lichen species, including Bryoria capillaris and Himantormia lugubris nih.govnih.govresearchgate.netdergipark.org.tr. Despite the broad interest in lichen metabolites, this compound has been less extensively studied compared to other compounds nih.govresearchgate.net. However, recent academic research has begun to shed light on its biological properties, highlighting its potential in specific areas.
One notable area of investigation is the antimicrobial activity of this compound. Studies have demonstrated that this compound exhibits considerable antimicrobial effects against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi cabidigitallibrary.orgresearchgate.netalliedacademies.org. Specifically, it has shown significant antitubercular activity against Mycobacterium tuberculosis H37Rv researchgate.netalliedacademies.org.
Furthermore, research has explored the potential anti-cancer and anti-angiogenic properties of this compound. Studies using human breast cancer cell lines (T-47D and HCC1428) and human umbilical vein endothelial cells (HUVECs) have indicated that this compound can inhibit endothelial tube formation and cellular migration, processes crucial for angiogenesis and cancer metastasis nih.govnih.govresearchgate.net. While cytotoxic effects were observed at higher concentrations (200 and 400 µM), this compound demonstrated anti-angiogenic and anti-migratory activities at sub-cytotoxic concentrations (25 µM, 50 µM, and 100 µM) nih.govnih.govresearchgate.net. Research suggests that this compound was more effective at inhibiting the migration of breast cancer cells than HUVECs nih.govnih.govresearchgate.net.
Beyond antimicrobial and anti-angiogenic activities, this compound has also been investigated for its enzyme inhibitory potential. It has been reported as an effective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission dergipark.org.tr. Additionally, it has shown moderate inhibitory effects on carbonic anhydrase (CA) I and CA II enzymes dergipark.org.tr. Computational studies have also suggested that this compound may exert antioxidant activity through interactions with the Cytochrome P450 (CYP) system dergipark.org.tr.
The current research landscape indicates that this compound possesses multifaceted biological activities. However, its full therapeutic potential remains largely underexplored. Future research is needed to further elucidate the mechanisms of action underlying its observed activities and to explore other potential applications.
Key Research Findings on this compound
| Activity | Observed Effects | Relevant Studies |
| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria, yeasts, filamentous fungi. | cabidigitallibrary.orgresearchgate.netalliedacademies.org |
| Antitubercular | Significant activity against Mycobacterium tuberculosis H37Rv (MIC 31.25 μg/ml). | researchgate.netalliedacademies.org |
| Anti-angiogenic | Inhibition of endothelial tube formation. | nih.govnih.govresearchgate.net |
| Anti-migratory | Inhibition of breast cancer cell migration (T-47D, HCC1428). | nih.govnih.govresearchgate.net |
| Enzyme Inhibition | Inhibition of AChE, BChE, CA I, and CA II. | dergipark.org.tr |
| Antioxidant Potential | Suggested interaction with CYP system. | dergipark.org.tr |
This table summarizes some of the key biological activities reported for this compound in academic research.
This compound is a chemical compound primarily recognized for its occurrence in various lichen species. Its presence contributes to the unique chemical profiles of these symbiotic organisms and influences their ecological interactions and distribution.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-formyl-6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O10/c1-7-2-11(21)9(4-19)15(23)13(7)18(27)28-6-8-3-12(22)10(5-20)16(24)14(8)17(25)26/h2-5,21-24H,6H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIZXBSXBMGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OCC2=CC(=C(C(=C2C(=O)O)O)C=O)O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126675 | |
| Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-50-0 | |
| Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Carboxy-4-formyl-3,5-dihydroxyphenyl)methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Ecological Context of Barbatolic Acid
Ecological Roles of this compound within Lichen Symbiotic Associations
Lichen secondary metabolites, including this compound, are understood to serve various ecological functions that benefit the symbiotic association. These roles contribute to the lichen's ability to survive and thrive in diverse and often challenging environments. doi.orgresearchgate.net
Contributions to Photobiont Protection and Environmental Adaptation
This compound, like other aromatic lichen substances such as depsides and depsidones, has been implicated in protecting the photobiont from excessive light, particularly ultraviolet (UV) radiation. doi.orgusf.edu These compounds can absorb UV radiation, acting as natural sunscreens for the delicate algal or cyanobacterial cells within the thallus. usf.edu The production of such UV-absorbing compounds is often correlated with the level of irradiance in the lichen's habitat, suggesting an adaptive response to environmental light conditions. usf.edu While depsides and depsidones are well-known for this role, this compound, as a dibenzyl ester, also possesses UV-absorbing properties that contribute to photobiont protection. usf.edu This protective mechanism is crucial for lichens, which often grow in exposed habitats with high solar radiation. nih.govusf.edu
Furthermore, the presence and concentration of lichen secondary compounds can vary with environmental gradients, such as elevation. Studies have shown that the concentration of certain depsides, including this compound, can increase with elevation, potentially indicating a shift in defense strategies from herbivore deterrence at lower elevations towards photoprotection at higher elevations where UV radiation is more intense. unit.no
Allelopathic and Anti-herbivore Defense Mechanisms
Lichen secondary metabolites also play a role in allelopathy and defense against herbivores. Allelopathy involves the production of chemicals that inhibit the growth of competing plants or microorganisms. doi.orgzju.edu.cnmedwinpublishers.com While many lichen compounds, such as usnic acid, atranorin, and lecanoric acid, are known for their allelopathic effects, this compound has also been listed among the compounds with such activity. doi.org This chemical warfare can help lichens, which are slow-growing organisms, compete for space and resources in their environment. medwinpublishers.com
In addition to allelopathy, this compound contributes to the lichen's defense against herbivores. doi.orgtnenvis.nic.in Lichen substances can act as deterrents, making the lichen thallus unpalatable or even toxic to potential grazers. doi.orgmedwinpublishers.com This anti-herbivore activity is another crucial aspect of the ecological role of this compound, protecting the lichen biomass from consumption and contributing to its survival in ecosystems where herbivory pressure exists. doi.orgtnenvis.nic.in
Research findings highlight the antimicrobial properties associated with this compound, which could also contribute to the lichen's defense against pathogens. Extracts of Bryoria capillaris and its this compound constituent have demonstrated antimicrobial effects against various microorganisms, including bacteria and fungi. alliedacademies.orgcabidigitallibrary.org Specifically, this compound has shown activity against Mycobacterium tuberculosis. alliedacademies.org While this primarily relates to potential pharmaceutical applications, within the ecological context, such antimicrobial activity could help protect the lichen from microbial infections, further enhancing its survival and the stability of the symbiotic association. alliedacademies.orgresearchgate.netcabidigitallibrary.org
Table 1: Occurrence of this compound in Selected Lichen Species
| Lichen Species | Reference |
| Usnea japonica | core.ac.uk |
| Bryoria capillaris | researchgate.netalliedacademies.org |
| Bryoria section Implexae | bioone.orgfao.org |
| Himantormia lugubris | mdpi.comnih.gov |
Table 2: Ecological Roles of this compound
| Ecological Role | Description | Supporting Evidence |
| Photobiont Protection (UV absorption) | Absorbs UV radiation, protecting the photosynthetic partner. | Classified as an aromatic lichen substance with UV-absorbing properties. usf.edu |
| Environmental Adaptation (Response to Irradiance) | Presence or concentration may correlate with light levels in the habitat. | Proportion in Bryoria section Implexae declines towards the north, suggesting tolerance for shady habitats. bioone.orgfao.org |
| Environmental Adaptation (Response to Elevation) | Concentration may increase with elevation. | Concentration of depsides, including this compound, increases with elevation in alpine ecosystems. unit.no |
| Allelopathy | Inhibits the growth of competing plants or microorganisms. | Listed among compounds with allelopathic activity. doi.org |
| Anti-herbivore Defense | Deters herbivores from consuming the lichen thallus. | Contributes to defense against herbivores. doi.orgtnenvis.nic.in |
| Antimicrobial Activity (Potential Defense) | Exhibits activity against various microorganisms. | Demonstrated antimicrobial effects against bacteria and fungi, including Mycobacterium tuberculosis. alliedacademies.orgcabidigitallibrary.org |
This compound is a complex phenolic compound primarily found in lichens. Its structure and biosynthesis are subjects of ongoing research, contributing to the broader understanding of lichen chemistry and the biological roles of these unique metabolites.
Biosynthetic Pathways and Chemical Characterization of Barbatolic Acid
Chemical Derivatization Strategies for Research and Structural Confirmation
Chemical derivatization plays a vital role in the research and structural confirmation of barbatolic acid and other complex lichen metabolites. These strategies involve modifying the functional groups of the compound to facilitate analysis or to synthesize related structures for comparative studies. A common derivatization technique for carboxylic acids, such as this compound, is esterification. Methylation, often achieved using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane, converts the carboxylic acid group into a methyl ester, such as methyl barbatolate. nih.gov This modification can alter the compound's polarity and volatility, making it more amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). fishersci.atwikipedia.org
Biological Activities of Barbatolic Acid: in Vitro Mechanistic Investigations
Antimicrobial Efficacy and Proposed Mechanisms
Studies have explored the antimicrobial properties of barbatolic acid against a range of microorganisms, including bacteria, fungi, and mycobacteria. researchgate.netalliedacademies.orgalliedacademies.org
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains
This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria in in vitro studies. researchgate.netalliedacademies.orgcabidigitallibrary.org The extracts of the lichen Bryoria capillaris, from which this compound is isolated, have shown considerable antimicrobial effects against tested pathogenic microorganisms. researchgate.netalliedacademies.orgalliedacademies.org While Gram-negative bacteria were generally more resistant than Gram-positive bacteria, the acetone (B3395972) extract of B. capillaris exhibited activity against four tested bacteria at a concentration of 78.12 µg/ml. alliedacademies.org
Antifungal Potential against Various Fungi and Yeasts
Investigations have also indicated the antifungal potential of this compound and lichen extracts containing it. researchgate.netalliedacademies.orgalliedacademies.orgcabidigitallibrary.org Acetone and methanol (B129727) extracts of B. capillaris have shown antifungal activity against tested filamentous fungi, with inhibition zones ranging from 9.0 to 15.0 mm. alliedacademies.orgalliedacademies.org Specifically, the methanol extract demonstrated the largest inhibition zone against F. solani and F. moniliforme. alliedacademies.orgalliedacademies.org this compound itself showed anticandidal activity against C. krusei with a Minimum Inhibitory Concentration (MIC) value of 50.00 μg/ml. alliedacademies.org
Significant Anti-mycobacterial Activity, including against Mycobacterium tuberculosis H37Rv
This compound has shown significant activity against the infectious pathogen Mycobacterium tuberculosis H37Rv. researchgate.netresearchgate.netalliedacademies.orgalliedacademies.org In one study, this compound demonstrated an MIC value of 31.25 μg/ml against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). researchgate.netalliedacademies.orgalliedacademies.org This finding highlights its potential as an anti-mycobacterial agent. researchgate.netresearchgate.netalliedacademies.orgalliedacademies.org
Antiproliferative and Anti-angiogenic Potentials in Cellular Models
In addition to its antimicrobial effects, this compound has been evaluated for its potential antiproliferative and anti-angiogenic activities in various cellular models. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
Evaluation in Human Cancer Cell Lines, e.g., Breast Duct Carcinoma (T-47D), Cisplatin-Resistant Adenocarcinoma (HCC1428), and Human Umbilical Vein Endothelial Cells (HUVECs)
This compound has been investigated for its effects on the viability and proliferation of human cancer cell lines, including human breast ductal carcinoma (T-47D), cisplatin-resistant BRCA2-mutated human breast TNM stage IV adenocarcinoma (HCC1428), and human umbilical vein endothelial cells (HUVECs). nih.govmdpi.comresearchgate.netnih.govresearchgate.netmersin.edu.tr Cytotoxicity assays, such as AlamarBlue™ cell viability, lactate (B86563) dehydrogenase (LDH) cellular membrane degradation, and PicoGreen™ dsDNA quantitation assays, have been performed to determine its cytotoxic potential. nih.govresearchgate.netnih.gov While this compound showed cytotoxic activity at high concentrations (e.g., 200 and 400 µM), its cytotoxic potential was not as significant as some other lichen compounds. nih.govresearchgate.net The half maximal inhibitory concentration (IC50) of this compound was found to be higher than 100 µM for HUVEC, HCC1428, and T-47D cells. nih.govresearchgate.netnih.gov T-47D breast cancer cells were the most affected among these cell lines, while cisplatin-resistant HCC1428 cells were the least affected. nih.gov
Dose-Dependent Inhibition of Endothelial Cell Functions: Tube Formation and Cellular Migration
This compound has demonstrated dose-dependent inhibition of endothelial cell functions critical for angiogenesis, such as tube formation and cellular migration, in in vitro models using HUVECs. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com Sub-cytotoxic concentrations (25 µM, 50 µM, and 100 µM) of this compound were applied to determine these anti-angiogenic and anti-migratory activities. nih.govresearchgate.netnih.gov Although these concentrations inhibited endothelial tube formation and cellular migration in a concentration-dependent manner, this compound was observed to be more effective on the migration of HCC1428 and T-47D breast cancer cells than on the migration of HUVECs. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
In the endothelial tube formation assay, concentrations of 50 µM and 100 µM completely suppressed tube formation, while 25 µM decreased the branch sites and number of tubes. nih.gov The scratch wound healing assay, used to determine anti-migratory activity, showed that the motility of HUVEC, HCC1428, and T-47D cells was affected depending on the applied concentrations. nih.gov Sub-cytotoxic concentrations of this compound, except for 25 µM, completely blocked the migration of T-47D cells. nih.gov The migration of HCC1428 cells was completely inhibited by 100 µM of this compound. nih.gov These findings suggest that this compound possesses anti-angiogenic and anti-migratory properties. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
Table 1: Summary of In Vitro Activities of this compound
| Activity Type | Target Organisms/Cell Lines | Key Findings | Relevant Section |
| Antibacterial | Gram-Positive and Gram-Negative Bacteria | Demonstrated activity against various strains. researchgate.netalliedacademies.orgcabidigitallibrary.org | 4.1.1 |
| Antifungal | Various Fungi and Yeasts (e.g., C. krusei, F. solani, F. moniliforme) | Showed antifungal and anticandidal activity. researchgate.netalliedacademies.orgalliedacademies.orgcabidigitallibrary.org MIC against C. krusei was 50.00 μg/ml. alliedacademies.org | 4.1.2 |
| Anti-mycobacterial | Mycobacterium tuberculosis H37Rv | Significant activity observed. researchgate.netresearchgate.netalliedacademies.orgalliedacademies.org MIC was 31.25 μg/ml. researchgate.netalliedacademies.orgalliedacademies.org | 4.1.3 |
| Antiproliferative | T-47D, HCC1428, HUVECs | Cytotoxic at high concentrations (200, 400 µM). nih.govresearchgate.net IC50 > 100 µM for these cell lines. nih.govresearchgate.netnih.gov T-47D most affected, HCC1428 least. nih.gov | 4.2.1 |
| Anti-angiogenic (Tube Formation) | HUVECs | Dose-dependent inhibition of tube formation at sub-cytotoxic concentrations (25-100 µM). nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com Complete suppression at 50 and 100 µM. nih.gov | 4.2.2 |
| Anti-angiogenic (Migration) | HUVECs, HCC1428, T-47D | Dose-dependent inhibition of cellular migration at sub-cytotoxic concentrations (25-100 µM). nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com More effective on cancer cell migration than HUVECs. nih.govmdpi.comresearchgate.netnih.govresearchgate.net | 4.2.2 |
Cellular Cytotoxicity Profiling and Determination of Inhibitory Concentrations (IC50)
Studies have assessed the cytotoxic potential of this compound across various cell lines. This compound has shown toxic activity at high concentrations (e.g., 200 and 400 µM) in cell viability assays using methods such as AlamarBlue™, lactate dehydrogenase (LDH) cellular membrane degradation, and PicoGreen™ dsDNA quantitation assays. researchgate.netnih.govhorizonepublishing.com
The half maximal inhibitory concentration (IC50) of this compound has been determined for several cell lines. For human umbilical vein endothelial cells (HUVEC), human breast ductal carcinoma (T-47D), and cisplatin-resistant BRCA2-mutated human breast TNM stage IV adenocarcinoma (HCC1428) cells, the IC50 was found to be higher than 100 µM. researchgate.netnih.gov While this compound demonstrated cytotoxic effects at higher concentrations, its cytotoxic potential was noted to be less significant compared to other lichen compounds like usnic acid in some studies. nih.gov
Sub-cytotoxic concentrations (e.g., 25 µM, 50 µM, and 100 µM) have been utilized to investigate other activities, such as anti-angiogenic and anti-migratory effects. researchgate.netnih.gov
Exploration of Molecular Mechanisms Underlying Antiproliferative Effects
This compound and other lichen-derived secondary metabolites have been investigated for their ability to inhibit carcinogenesis by targeting multiple cellular processes, including the induction of apoptosis and autophagy, and modulation of cell cycle progression. researchgate.netresearchgate.net
Induction of Apoptotic Pathways via mTOR and JNK Signaling Activation
Secondary metabolites from lichens, including this compound, can induce programmed cell death (apoptosis) by activating signaling pathways such as mTOR and JNK. researchgate.netresearchgate.netnih.gov Activation of these pathways can lead to downstream effects that promote apoptosis. researchgate.netresearchgate.netnih.gov
Modulation of Pro-apoptotic Protein Expression (e.g., p53, p38, Bax, Cleaved PARP)
The induction of programmed cell death by lichen secondary metabolites is associated with the modulation of gene expression related to apoptosis. This includes the promotion of the expression of pro-apoptotic proteins such as p53, p38, Bax, and cleaved PARP. researchgate.netresearchgate.netnih.govbjbabs.org Increased levels of cleaved PARP are indicative of apoptosis induction. nih.govresearchgate.net
Instigation of Autophagic Cell Death through LC3II Protein Stimulation
Autophagic tumor cell death can be instigated by the stimulation of the LC3II protein. researchgate.netresearchgate.net LC3 (Microtubule-associated protein 1A/1B-light chain 3) is a key protein involved in autophagy, and its lipidated form, LC3-II, is associated with autophagosome membranes and serves as a marker for the pathway. nih.govmersin.edu.trdrugtargetreview.com Stimulation or accumulation of LC3-II is indicative of increased autophagy. nih.govmersin.edu.tr
Influence on Cell Cycle Progression by Hindering Cyclin-Dependent Kinases and Cyclins
Secondary metabolites can also activate cell cycle arrest by hindering the expression or activity of key regulators such as cyclin-dependent kinases (CDKs) and cyclins. researchgate.netresearchgate.net CDKs and cyclins are crucial protein families that partner to drive the cell cycle forward. khanacademy.orgmdpi.com By hindering CDKs like CDK2 and CDK4, and cyclins such as cyclin D1 and cyclin B1, as well as Cdc25C, this compound and similar compounds can impede cell cycle progression. researchgate.netresearchgate.net Cell cycle arrest can occur at different phases, such as G0/G1, S, or G2/M. nih.govresearchgate.netresearchgate.net
Enzyme Inhibitory Activities of this compound
This compound has been investigated for its potential to inhibit various enzymes. Studies have determined the IC50 values of this compound for enzymes such as carbonic anhydrase (CA) I, CA II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.govresearchgate.net
In one study, the IC50 values for this compound were reported as 17.42 ± 0.03 µg/mL for AChE and 23.95 ± 0.02 µg/mL for BChE. nih.gov Another study reported IC50 values of 7.96 µg/mL for AChE and 8.58 µg/mL for BChE for a Bryoria capillaris extract containing this compound. researchgate.netresearchgate.net For CA I and CA II, the IC50 values for the Bryoria capillaris extract were 8.77 µg/mL and 7.56 µg/mL, respectively. researchgate.netresearchgate.net These findings suggest that this compound may possess enzyme inhibitory activities. researchgate.netnih.govresearchgate.net
Here are some of the reported IC50 values for this compound and a Bryoria capillaris extract containing it against various enzymes:
| Enzyme | Source | IC50 (µg/mL) | Reference |
| Acetylcholinesterase (AChE) | Isolated this compound | 17.42 ± 0.03 | nih.gov |
| Butyrylcholinesterase (BChE) | Isolated this compound | 23.95 ± 0.02 | nih.gov |
| Carbonic Anhydrase I (CA I) | Bryoria capillaris extract | 8.77 | researchgate.netresearchgate.net |
| Carbonic Anhydrase II (CA II) | Bryoria capillaris extract | 7.56 | researchgate.netresearchgate.net |
| Acetylcholinesterase (AChE) | Bryoria capillaris extract | 7.96 | researchgate.netresearchgate.net |
| Butyrylcholinesterase (BChE) | Bryoria capillaris extract | 8.58 | researchgate.netresearchgate.net |
Note: The IC50 values for the Bryoria capillaris extract represent the activity of the extract, which contains this compound along with other compounds.
Cholinesterase Enzyme Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
This compound has demonstrated inhibitory activity against cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes play crucial roles in the nervous system by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a strategy for treating neurodegenerative conditions like Alzheimer's disease, while BChE is considered a backup for AChE and its inhibition is also being explored for therapeutic benefits. dergipark.org.trdergipark.org.tr
Research has reported varying IC₅₀ values for this compound against these enzymes, depending on the source and experimental conditions. One study on this compound isolated from Himantormia lugubris reported IC₅₀ values of 17.42 ± 0.03 µg/mL for AChE and 23.95 ± 0.02 µg/mL for BChE. dergipark.org.trnih.gov Another study on an ethanolic extract containing this compound from the same lichen reported IC₅₀ values of 12.38 ± 0.09 µg/mL for AChE and 31.54 ± 0.20 µg/mL for BChE. researchgate.netresearchgate.netresearchgate.net These values suggest that this compound is an effective inhibitor of both enzymes in vitro. dergipark.org.tr
Molecular docking studies have been conducted to understand the interaction of this compound with the active sites of cholinesterases. Docking experiments showed that this compound had hydrogen bond interactions with residues such as Gln67, Gly116, and Ser198 in the butyrylcholinesterase enzyme. nih.gov
The inhibition of cholinesterase enzymes by this compound highlights its potential in modulating cholinergic activity. nih.gov
Here is a summary of in vitro cholinesterase inhibition data for this compound:
| Enzyme | Source Lichen | IC₅₀ (µg/mL) | Reference |
| AChE | Himantormia lugubris | 17.42 ± 0.03 | dergipark.org.trnih.gov |
| BChE | Himantormia lugubris | 23.95 ± 0.02 | dergipark.org.trnih.gov |
| AChE | Himantormia lugubris (ethanolic extract containing this compound) | 12.38 ± 0.09 | researchgate.netresearchgate.netresearchgate.net |
| BChE | Himantormia lugubris (ethanolic extract containing this compound) | 31.54 ± 0.20 | researchgate.netresearchgate.netresearchgate.net |
Cytochrome P450 (CYP) Isozyme Modulation and Antioxidant Implications
This compound has been estimated to be a moderate inhibitor of Cytochrome P450 (CYP) isoenzymes in computational studies, with calculated binding energies ranging between -6 and -9.2 kcal/mol. dergipark.org.tr Researchers have suggested that the interaction of lichen substances, including this compound, with the CYP system could contribute to their observed antioxidant activity. dergipark.org.trresearchgate.net
Oxidative stress is implicated in numerous pathological conditions, and molecules with antioxidant properties may offer therapeutic benefits. dergipark.org.tr While the direct mechanism of CYP modulation by this compound and its precise link to antioxidant effects require further detailed in vitro investigation, the computational findings suggest a potential interplay between this compound, CYP enzymes, and the cellular redox balance. dergipark.org.trresearchgate.net
Other Investigated Enzyme Targets and Their Biological Relevance
Beyond cholinesterases and Cytochrome P450 enzymes, this compound's in vitro effects on other enzyme targets have been explored, indicating a broader range of potential biological activities.
One such target is tyrosinase, an enzyme involved in melanin (B1238610) production. An ethanolic extract containing this compound from Himantormia lugubris showed inhibition activity against tyrosinase with an IC₅₀ of 22.32 ± 0.21 µg/mL. researchgate.netresearchgate.netresearchgate.net While the specific IC₅₀ for isolated this compound against tyrosinase was not explicitly stated in the provided snippets, the activity of the extract suggests this compound may contribute to this effect. researchgate.netresearchgate.netresearchgate.net Tyrosinase inhibitors are of interest for their potential applications in treating hyperpigmentation disorders.
Another enzyme target mentioned in the context of lichen extracts, where this compound is a constituent, is carbonic anhydrase (CA). dergipark.org.trdergipark.org.tr Studies on the acetone extract of Bryoria capillaris, which contains this compound, demonstrated inhibition of carbonic anhydrase I and II. dergipark.org.trdergipark.org.tr The IC₅₀ values for the extract were 8.77 μg/mL for CA I and 7.56 μg/mL for CA II. dergipark.org.trdergipark.org.tr While these values are for the extract and not isolated this compound, they suggest that compounds within the extract, potentially including this compound, contribute to CA inhibition. Carbonic anhydrases are involved in various physiological processes, and their inhibitors have established roles as diuretics and antiglaucoma drugs, with emerging potential in other areas like anti-obesity and anticancer therapies. dergipark.org.tr
Furthermore, this compound has been investigated for its anti-angiogenic potential in vitro. researchgate.netresearchgate.netresearchgate.nethorizonepublishing.com Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. researchgate.nethorizonepublishing.com Studies have shown that this compound can inhibit endothelial tube formation and cellular migration of human umbilical vein endothelial cells (HUVECs) and breast cancer cells in vitro, suggesting anti-angiogenic properties. researchgate.nethorizonepublishing.com While not a direct enzyme inhibition study in the same vein as cholinesterases or CYP, this research highlights another area of in vitro investigation into this compound's biological activities, potentially involving the modulation of enzymes or pathways related to cellular proliferation, migration, and tube formation. researchgate.netresearchgate.nethorizonepublishing.com
These in vitro studies collectively indicate that this compound interacts with a variety of enzyme targets, suggesting its potential involvement in modulating diverse biological pathways.
Structure Activity Relationship Sar Studies of Barbatolic Acid and Analogues
Computational Approaches for Uncovering Molecular Interactions
Computational chemistry techniques provide valuable tools for exploring how barbatolic acid interacts with biological targets at the molecular level. These methods can predict binding modes, estimate binding affinities, and analyze the electronic properties that influence reactivity.
Molecular Docking Analyses for Ligand-Protein Binding Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when bound to a protein target and to estimate the strength of the interaction researchgate.net. For this compound, molecular docking analyses have been employed to understand its potential interactions with various proteins. For instance, studies investigating potential inhibitors against mutant Penicillin-binding protein 4 (PBP4) in Staphylococcus aureus subjected promising lichen compounds, including this compound, to molecular docking colab.wsresearchgate.net. This compound and Orcinyl lecanorate showed promising results and better docking scores compared to a reference compound in one study colab.wsresearchgate.netresearchgate.netresearchgate.net. Another study assessing the inhibitory activity of lichen compounds on tyrosinase found that this compound exhibited a higher binding energy than kojic acid in docking assays over tyrosinase, specifically -6.490 kcal/mol nih.gov. While docking provides insights into potential binding poses and initial scoring, it's noted that docking methods alone are not always reliable for accurately predicting binding energies due to their simplified scoring functions researchgate.net.
Molecular Dynamics Simulations and MM-PBSA Analysis for Binding Affinity and Stability
Molecular Dynamics (MD) simulations are used to simulate the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes upon binding frontiersin.org. MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is a common method used in conjunction with MD simulations to calculate the binding free energy of a ligand to a protein, offering a more refined estimation of binding affinity than docking scores alone frontiersin.orgnih.gov. This compound has been evaluated using MD simulations and MM-PBSA analysis. In studies identifying potential inhibitors against mutant PBP4, this compound and Orcinyl lecanorate displayed promising results in 200 ns MD simulations and MM-PBSA analysis, exhibiting better docking scores compared to a reference compound colab.wsresearchgate.netresearchgate.netresearchgate.net. MM/PBSA methods are considered an intermediate approach in terms of accuracy and computational effort between empirical scoring functions used in docking and more rigorous free energy perturbation methods nih.govnih.gov. The performance of MM/PBSA in predicting binding free energies can vary significantly depending on the target system nih.gov.
Quantum Chemical Calculations, including DFT and HOMO-LUMO Gap Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of molecules, including energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dergipark.org.tr. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's chemical stability and reactivity dergipark.org.tr. DFT calculations have been applied to this compound and other lichen compounds. In studies involving this compound and Orcinyl lecanorate, DFT calculations revealed negative binding energies and smaller HOMO-LUMO gaps for both compounds colab.wsresearchgate.netresearchgate.netresearchgate.net. A smaller HOMO-LUMO gap generally suggests higher reactivity dergipark.org.tr. These calculations contribute to understanding the electronic factors that may influence the interaction of this compound with its biological targets.
Elucidation of Key Structural Features Dictating Biological Efficacy, e.g., Differential Impact on Cancer vs. Normal Cells
Research has begun to explore how specific structural features of this compound contribute to its biological effects, including its differential impact on cancer cells compared to normal cells. Studies have investigated the cytotoxic potential of this compound on breast cancer cell lines (T47D and HCC1428) and healthy human vein endothelial cells (HUVEC) mersin.edu.trnih.gov. This compound showed cytotoxic activity on these cell lines in a time- and concentration-dependent manner nih.gov. Notably, this compound was found to be more effective on the migration of HCC1428 and T-47D breast cancer cells than on the migration of HUVECs at sub-cytotoxic concentrations nih.gov. Although toxic at high concentrations (200 and 400 µM), the cytotoxic potential of this compound was not as significant as that of usnic acid enantiomers nih.gov. This compound also demonstrated significant anti-angiogenic activity, inhibiting endothelial tube formation and cellular migration in a concentration-dependent manner nih.gov. Specifically, concentrations of 50 and 100 µM completely suppressed tube formation, while 25 µM decreased branch sites and the number of tubes nih.gov. These findings suggest a degree of differential activity and highlight the anti-migratory and anti-angiogenic properties of this compound, which could be linked to specific structural elements. However, further detailed SAR studies are needed to pinpoint the exact structural features responsible for these differential effects.
Comparative SAR with Chemically Related Lichen Depsides and Analogues
This compound belongs to the class of lichen depsides, which are esters formed from the condensation of two or more phenolic units nih.govscielo.org.bo. Comparing the SAR of this compound with other chemically related lichen depsides and their analogues can provide valuable insights into how structural variations influence biological activity. Lichen depsides and tridepsides have shown various pharmacological activities, including antioxidant, cytotoxic, and antimicrobial effects nih.gov. Compounds like atranorin, gyrophoric acid, diffractaic acid, and lecanoric acid are among the most studied depsides nih.gov. Studies comparing this compound with other lichen compounds, such as parietin (an anthraquinone) and caperatic acid (a fatty acid), have shown that this compound was more active on tested cell lines mersin.edu.tr. For example, parietin showed no significant activity in this comparison mersin.edu.tr. Other secondary metabolites of lichens, including vulpinic acid, olivetoric acid, emodin, secalonic acid D, and parietin, have also been identified to have anti-angiogenic effects, inhibiting processes like cell proliferation, tube formation, and cell migration researchgate.net. A meta-analysis on the antifungal potential of lichen substances noted that the fungistatic potential of lichen extracts differs significantly from individual secondary metabolites, and the potential of secondary metabolites often differs significantly from non-lichen substances researchgate.net. Comparative SAR studies help to identify the core structural requirements for specific activities within the depside class and to understand how modifications to the this compound structure might enhance or alter its biological profile.
Advanced Analytical Methodologies for Barbatolic Acid Research
Optimized Extraction and Isolation Protocols from Lichen Biomass
Efficient extraction is the initial step in obtaining barbatolic acid from lichen biomass. Various solvents have been employed, with acetone (B3395972) being a commonly used option. A typical protocol involves adding the solvent to grounded lichen samples, followed by sonication and overnight maceration at room temperature, and subsequent filtration nih.govresearchgate.net. Other solvents like methanol (B129727) and chloroform (B151607) have also been used for extraction, yielding different amounts of crude extract residues alliedacademies.org. The choice of solvent can influence the yield and the specific lichen acid content in the extract researchgate.net.
Isolation of this compound from the crude extract residues often involves chromatographic techniques. Thin Layer Chromatography (TLC) has been used for the isolation of this compound from acetone extracts nih.govalliedacademies.org.
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are indispensable for separating this compound from complex lichen extracts, identifying its presence, and quantifying its concentration.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used technique for the analysis and quantification of lichen compounds, including this compound researchgate.net. This method allows for the separation of compounds based on their interaction with a stationary phase and elution with a mobile phase. The DAD detector provides spectroscopic information across a range of wavelengths, aiding in the identification and quantification of analytes. For the quantification of this compound in lichen extracts, HPLC with DAD detection at a specific wavelength, such as 280 nm, is employed using calibration curves prepared with authentic standards nih.gov. HPLC systems typically involve a pump, a column (e.g., C18), and a DAD detector mdpi.com. The mobile phase often consists of a gradient system, such as water with trifluoroacetic acid and acetonitrile (B52724) doi.org.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Metabolomic Fingerprinting
UHPLC-MS, particularly coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the metabolomic profiling and fingerprinting of lichen extracts mdpi.comresearchgate.netresearchgate.net. This technique offers higher chromatographic resolution and sensitivity compared to conventional HPLC. UHPLC-MS allows for the detection and identification of a wide range of metabolites, including this compound, in complex mixtures researchgate.netmdpi.com. The mass spectrometer provides detailed information about the molecular mass and fragmentation pattern of compounds, enabling their tentative or definitive identification mdpi.comresearchgate.net. For this compound, UHPLC-ESI-MS/MS in negative mode has been used, identifying it based on its molecular anion and characteristic fragmentation ions mdpi.com. This method is valuable for studying the chemical diversity within lichen species and comparing the metabolite profiles of different samples mdpi.comresearchgate.net.
Thin Layer Chromatography (TLC) in Initial Screening and Chemotaxonomic Studies
Thin Layer Chromatography (TLC) is a simple, relatively inexpensive, and widely used technique for the initial screening and chemotaxonomic studies of lichen substances floraislands.isanbg.gov.aubritishlichensociety.org.uk. It involves separating compounds on a thin layer of stationary phase (e.g., silica (B1680970) gel) coated on a plate using a mobile phase. Compounds are visualized using UV light or by spraying with chromogenic reagents and heating floraislands.is. TLC is particularly useful for the routine identification of lichen metabolites by comparing their retention factor (Rf) values and color reactions with those of known standards run in standardized solvent systems floraislands.isanbg.gov.au. For this compound, TLC has been used for both isolation and identification, employing various solvent systems nih.govalliedacademies.org. Despite the advancements in HPLC and UHPLC-MS, TLC remains a readily accessible method for chemotaxonomic investigations and initial assessment of lichen extracts anbg.gov.au.
Future Directions and Research Gaps in Barbatolic Acid Studies
Exploration of Unexplored Biological Activities and Potential Therapeutic Applications
Current research has identified some biological activities of barbatolic acid, notably its anti-angiogenic and anti-migratory effects, particularly in the context of breast cancer cells nih.govresearchgate.netmdpi.com. It has also shown significant activity against Mycobacterium tuberculosis researchgate.net. However, the spectrum of its biological activities is likely much broader and remains largely unexplored. Future research should focus on systematically screening this compound against a wider range of biological targets and disease models. This could include investigations into its potential in treating other types of cancer, infectious diseases beyond tuberculosis, inflammatory conditions, neurological disorders, and metabolic diseases. The antioxidant activity observed in extracts containing this compound also warrants further investigation into the specific contribution of this compound to this effect nih.govresearchgate.net. Identifying novel activities could reveal new therapeutic applications for this compound.
Advanced Mechanistic Investigations at the Subcellular and Molecular Levels to Delineate Signaling Pathways
While some studies have indicated that this compound's anti-angiogenic activity might involve the suppression of angiogenesis-related factors, the precise molecular and subcellular mechanisms underlying its observed biological effects are not yet fully elucidated nih.govresearchgate.net. Future research should employ advanced cellular and molecular techniques to delineate the specific signaling pathways modulated by this compound. This includes identifying its direct protein targets, understanding its interactions with cellular components, and mapping the downstream events triggered by its presence. Studies could investigate its impact on key cellular processes such as cell proliferation, apoptosis, migration, invasion, and cell cycle regulation at a detailed molecular level. Understanding these mechanisms is crucial for optimizing its therapeutic potential and predicting potential off-target effects.
Chemoinformatic and AI-driven Discovery Platforms for Novel this compound Derivatives and Lead Optimization
Q & A
Basic: What methodologies are recommended for isolating Barbatolic acid from lichen sources?
Answer:
this compound is typically isolated via acetone extraction followed by chromatographic purification. For example, Bryoria capillaris lichen samples are homogenized in acetone, filtered, and concentrated. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to isolate the compound, with verification via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Lichen chemotaxonomy studies suggest combining morphological and chemical analyses to ensure species-specific extraction efficiency .
Basic: What analytical techniques validate the purity and structure of this compound?
Answer:
Purity is confirmed using HPLC with UV detection (λ ~254 nm), while structural elucidation relies on H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS). For instance, this compound’s molecular formula (CHO) is validated via HRMS, and its stereochemistry is resolved using 2D NMR techniques like COSY and HMBC .
Advanced: How should researchers design experiments to assess this compound’s anti-angiogenic activity?
Answer:
Use in vitro endothelial tube formation assays with human umbilical vein endothelial cells (HUVECs). Seed HUVECs on Matrigel and treat with sub-cytotoxic concentrations (e.g., 25–100 μM). Quantify tube length and branch points using imaging software. Include VEGF as a positive control and validate results with scratch wound healing assays to assess anti-migratory effects . Dose-response curves should be generated to determine IC values.
Advanced: How can conflicting bioactivity data for this compound across studies be resolved?
Answer:
Contradictions may arise from differences in cell lines, assay protocols, or compound stability. For example, this compound shows higher anti-migratory effects on HCC1428 breast cancer cells (IC >100 μM) than on HUVECs . Methodological adjustments include:
- Standardizing cell culture conditions (e.g., passage number, serum concentration).
- Validating compound stability via HPLC post-treatment.
- Cross-referencing chemotaxonomic data to confirm species-specific compound profiles .
Advanced: What experimental approaches address this compound’s chemotaxonomic significance in lichen species?
Answer:
Combine HPLC-MS with genomic barcoding (e.g., ITS region sequencing) to correlate compound presence with phylogenetic data. For example, shows this compound’s co-occurrence with Alectorial acid in Bryoria capillaris, suggesting a chemotype marker. Use multivariate analysis to link chemical profiles (presence/absence data) with geographic or ecological variables .
Basic: What pharmacological properties of this compound are critical for preclinical research?
Answer:
Key properties include:
- Cytotoxicity : Assessed via AlamarBlue (cell viability) and PicoGreen (DNA quantification) assays.
- Anti-angiogenic potential : Validated through endothelial tube inhibition (>50% at 100 μM) .
- Solubility : Tested in DMSO/PBS mixtures for in vitro compatibility.
Advanced: How can researchers investigate synergistic effects between this compound and standard chemotherapeutics?
Answer:
Design combination index (CI) assays using cisplatin or paclitaxel. Use isobologram analysis to quantify synergism (CI <1). For example, pre-treat HCC1428 cells with this compound (25 μM) followed by cisplatin to assess reversal of drug resistance. Measure apoptosis via flow cytometry (Annexin V/PI staining) .
Basic: What stability considerations are essential for this compound in experimental settings?
Answer:
Store the compound in anhydrous DMSO at -20°C to prevent hydrolysis. Monitor stability under assay conditions (e.g., 37°C, 5% CO) via HPLC every 24 hours. Adjust buffer pH to 7.4 to mimic physiological conditions .
Advanced: What mechanistic studies are needed to elucidate this compound’s mode of action?
Answer:
Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cancer cells. Focus on pathways like VEGF signaling or integrin-mediated migration. Use siRNA knockdown to validate candidate targets (e.g., MMP-9 or FAK kinases) implicated in anti-migratory effects .
Basic: How can researchers identify gaps in existing this compound studies?
Answer:
Conduct systematic reviews using databases like PubMed and Web of Science. Prioritize gaps such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
